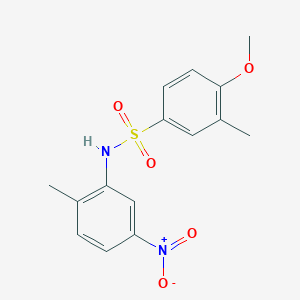
3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, as well as the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been found to have a range of biochemical and physiological effects, including:
1. Antitumor activity: This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
2. Antimicrobial activity: 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been found to have activity against a range of bacteria, fungi, and viruses.
3. Antioxidant activity: This compound has been shown to have antioxidant activity, which could help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments include its potential antitumor, antimicrobial, and antioxidant activity. Additionally, this compound is relatively easy to synthesize and isolate.
The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, including:
1. Further studies on its mechanism of action and potential side effects.
2. Development of new cancer treatments based on its antitumor activity.
3. Development of new antibiotics based on its antimicrobial activity.
4. Investigation of its potential use in the treatment of oxidative stress-related diseases.
5. Exploration of its potential use in other areas of scientific research, such as neuroscience and immunology.
Métodos De Síntesis
The synthesis method for 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate and 5-phenyl-1,2,4-triazin-3-amine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been used in a variety of scientific research applications, including:
1. Antitumor activity: Studies have shown that this compound has potential antitumor activity, making it a promising candidate for the development of new cancer treatments.
2. Antimicrobial activity: 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
3. Antioxidant activity: This compound has been shown to have antioxidant activity, which could make it useful in the development of new treatments for oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O/c1-24-16-8-7-12(9-14(16)18)10-19-22-17-21-15(11-20-23-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQPXPHEBIFCLK-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)


![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)


![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)

![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)
